molecular formula C28H27N3O2 B2392984 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-37-2

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2392984
CAS RN: 866728-37-2
M. Wt: 437.543
InChI Key: RRQDUXNWNCVSND-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocycle . This core is substituted with various functional groups including a 3,4-dimethylphenyl group, a 4-methylbenzyl group, and two methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Generally, heterocycles like pyrazoloquinolines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the heterocyclic core .

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

One study focused on the photophysical properties of a series of amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines, which include derivatives similar to the compound . These compounds exhibit solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. Interestingly, depending on the output channel, the pH-dependent fluorescence of certain derivatives can act as multilevel logic gates, showing potential for use in molecular electronics and sensor applications (Uchacz et al., 2016).

Synthesis and Structural Analysis

Another aspect of research involves the synthesis and structural analysis of quinoxaline derivatives, which are valuable for their pharmaceutical and industrial applications. A specific study detailed the synthesis, crystal structure, and DFT calculations of a novel isoxazolquinoxalin derivative, highlighting its potential as an anti-cancer drug. The study provided insights into the compound's molecular structure, intermolecular interactions, and docking studies predicting its anti-cancer activity (Abad et al., 2021).

Quinoxaline Compounds and Antitumoral Properties

Further, quinoxaline compounds, including those structurally related to the compound of interest, have been explored for their antitumoral properties. Quinoxalines serve as catalysts' ligands and have applications as dyes, pharmaceuticals, and antibiotics. This broad utility underscores the compound's relevance in drug development and other scientific research applications (Pareek & Kishor, 2015).

Potential Antitumor Evaluation

Another study investigated the synthesis of isoxazolo[5,4‐b]quinolines and their evaluation as antitumor agents. This research demonstrates the compound's relevance in medicinal chemistry, particularly in the search for new therapeutic agents (Hamama et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazoloquinolines have been studied for their potential biological activities, including as CDK2 inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar pyrazoloquinolines, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDUXNWNCVSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

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